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Compound of Interest

Compound Name: ML192

Cat. No.: B15602871

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the G protein-coupled receptor (GPCR)
antagonist, ML192, focusing on its selectivity and cross-reactivity with other GPCRs. The
information presented herein is supported by experimental data to aid researchers in
evaluating its suitability for their studies.

Introduction

ML192 is a small molecule identified as a selective antagonist for the orphan G protein-coupled
receptor 55 (GPR55). Its discovery has provided a valuable tool for elucidating the
physiological and pathological roles of GPR55. Understanding the selectivity profile of ML192
is crucial for interpreting experimental results and for its potential development as a therapeutic
agent. This guide summarizes the available data on its cross-reactivity against other relevant
GPCRs and details the experimental protocols used to determine its activity.

GPR55 Signaling

GPR55 is known to couple to several G protein subtypes, including Gaq, Gal2, and Gal3.
Activation of these pathways leads to downstream signaling events such as the mobilization of
intracellular calcium, activation of RhoA, and phosphorylation of extracellular signal-regulated
kinase (ERK). ML192 exerts its antagonist activity by blocking these signaling cascades.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15602871?utm_src=pdf-interest
https://www.benchchem.com/product/b15602871?utm_src=pdf-body
https://www.benchchem.com/product/b15602871?utm_src=pdf-body
https://www.benchchem.com/product/b15602871?utm_src=pdf-body
https://www.benchchem.com/product/b15602871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cytosol

Recruitment

Plasma Membrane

Activates

\@Q -

Click to download full resolution via product page
Figure 1: GPR55 Signaling Pathways and Point of Inhibition by ML192.

Cross-Reactivity Profile of ML192

The selectivity of ML192 has been assessed against other GPCRSs, particularly those that are
closely related or share similar ligands, such as the cannabinoid receptors (CB1 and CB2) and
GPR35.
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ML192 Potency Selectivity
Receptor Assay Type L Reference
Activity (ICs0) vs GPR55

B-arrestin )
GPR55 ] Antagonist 1.08 uM - [1]
recruitment

No significant

B-arrestin antagonist or
GPR35 _ _ > 49 uM > 45-fold [1]
recruitment agonist
activity

No significant

B-arrestin antagonist or
CB1 ] _ > 49 uM > 45-fold [1]
recruitment agonist
activity

No significant

B-arrestin antagonist or
CB2 ) _ > 49 uyM > 45-fold [1]
recruitment agonist
activity

Table 1: Summary of ML192 Cross-Reactivity Data. Data from the original probe report for
ML192 (CID 1434953) indicates its selectivity for GPR55 over GPR35, CB1, and CB2
receptors[1].

Supporting Experimental Data

ML192 has been shown to inhibit downstream signaling pathways activated by GPR55
agonists.
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Assay Cell Line Agonist ML192 ICso
L-a-
B-arrestin Trafficking u20Ss lysophosphatidylinosit ~ 0.70 uM
ol (LPI)
ERK1/2
_ U20s LPI 1.1 pM
Phosphorylation

) Active, specific ICso
PKCpII Translocation U20Ss LPI
not reported

Table 2: Functional Antagonism of ML192 on GPR55 Downstream Signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

B-Arrestin Recruitment Assay (Tango Assay)

This assay quantifies the interaction between an activated GPCR and (3-arrestin.
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Tango Assay Workflow
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Figure 2: Workflow for the Tango [B-arrestin recruitment assay.

Protocol:

o Cell Plating: Seed U20S cells co-expressing the GPR55-TEV fusion protein and the 3-
arrestin-tobacco etch virus (TEV) protease fusion protein into 384-well plates.
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o Compound Addition: Add ML192 at various concentrations to the wells and incubate for a
pre-determined time.

e Agonist Stimulation: Add a known GPR55 agonist, such as LPI, at a concentration that elicits
a submaximal response (e.g., ECso).

 Incubation: Incubate the plates to allow for receptor activation, 3-arrestin recruitment, and
subsequent cleavage of the transcription factor from the GPCR.

» Reporter Gene Expression: The released transcription factor translocates to the nucleus and
drives the expression of a reporter gene (e.g., luciferase).

» Signal Detection: Add the appropriate substrate for the reporter enzyme and measure the
resulting signal (e.g., luminescence) using a plate reader.

o Data Analysis: Calculate the percent inhibition of the agonist response by ML192 and
determine the ICso value.

ERK1/2 Phosphorylation Assay (HTRF)

This assay measures the phosphorylation of ERK1/2, a key downstream event in many GPCR
signaling pathways.
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HTRF Phospho-ERK1/2 Assay Workflow
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Figure 3: Workflow for the HTRF phospho-ERK1/2 assay.

Protocol:

e Cell Culture: Culture U20S cells expressing GPR55 in a 96-well plate.

e Serum Starvation: Prior to the assay, serum-starve the cells to reduce basal ERK
phosphorylation.
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o Compound Treatment: Treat the cells with varying concentrations of ML192, followed by
stimulation with an agonist like LPI.

o Cell Lysis: After a short incubation period, lyse the cells to release the intracellular proteins.

o HTRF Reaction: Add a mixture of two HTRF-labeled antibodies to the cell lysate: an anti-total
ERK1/2 antibody labeled with a donor fluorophore (e.g., Europium cryptate) and an anti-
phospho-ERK1/2 antibody labeled with an acceptor fluorophore (e.g., d2).

o Signal Measurement: If ERK1/2 is phosphorylated, the two antibodies bind in close proximity,
allowing for Forster Resonance Energy Transfer (FRET). Measure the time-resolved
fluorescence signal at the acceptor's emission wavelength.

o Data Analysis: Determine the 1Cso of ML192 by plotting the inhibition of agonist-induced
ERK1/2 phosphorylation against the concentration of ML192.

PKCBII Translocation Assay

This assay visualizes the movement of PKCpII from the cytosol to the plasma membrane upon
GPR55 activation.

Protocol:

o Cell Transfection: Transfect U20S cells with a plasmid encoding for a fluorescently tagged
PKCRII (e.g., PKCBII-GFP).

o Cell Plating: Plate the transfected cells onto glass-bottom dishes suitable for live-cell
imaging.

e Compound Incubation: Incubate the cells with ML192 at the desired concentration.
e Agonist Stimulation: Add a GPR55 agonist (e.g., LPI) to the cells.

o Live-Cell Imaging: Acquire fluorescence images of the cells at different time points before
and after agonist addition using a confocal or high-content imaging system.

e Image Analysis: Quantify the translocation of PKCII-GFP from the cytosol to the plasma
membrane by measuring the change in fluorescence intensity in these cellular
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compartments.

o Data Interpretation: A reduction in agonist-induced translocation in the presence of ML192
indicates its antagonistic activity.

Conclusion

ML192 is a selective GPR55 antagonist with minimal cross-reactivity against the closely related
GPCRs GPR35, CB1, and CB2. Its ability to potently inhibit GPR55-mediated downstream
signaling, including B-arrestin recruitment, ERK1/2 phosphorylation, and PKCpII translocation,
makes it a valuable pharmacological tool for studying the biology of GPR55. Researchers
should, however, always consider the possibility of off-target effects in their experimental
systems and, where possible, use multiple tool compounds to validate their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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